(4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-(t-butyl)-4,5-dihydrooxazole)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

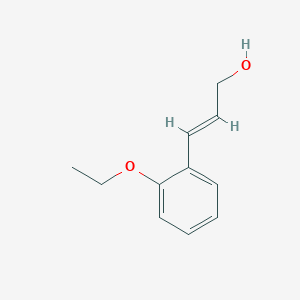

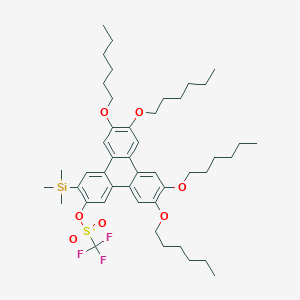

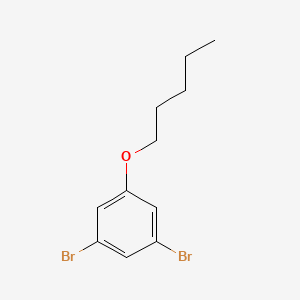

(4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-(t-butyl)-4,5-dihydrooxazole) is a novel organic compound with potential applications in scientific research. It is a symmetrical, diphenylpropane-based bisoxazole, which is a type of heterocyclic compound containing two oxazole rings. This compound has been synthesized using a combination of condensation and reduction reactions, and its structure has been characterized by X-ray crystallography. The compound has been studied for its potential applications in biochemistry, physiology, and laboratory experiments.

Aplicaciones Científicas De Investigación

Stereochemistry in Polymerization : Research by Gsponer, Milani, and Consiglio (2002) on the stereochemistry of palladium-catalyzed copolymerization highlighted the effect of chirality and ligand-to-metal ratios. Using similar dihydrooxazole ligands, they demonstrated how these factors influence the tacticity of polyketones, suggesting applications in material science for creating polymers with specific properties (Gsponer, Milani, & Consiglio, 2002).

Ligand Design and Coordination Chemistry

Catalysis by Metal Complexes : Zhi and You (2006) discussed the catalytic effects of copper(II) and zinc(II) complexes with dihydrooxazole ligands on cycloaddition reactions. Their findings suggest that these complexes can enhance reaction rates and alter stereo selectivity, pointing to the utility of dihydrooxazole-based ligands in catalysis and synthetic chemistry applications (Zhi & You, 2006).

Coordination Polymers : A study on the construction of coordination polymers using bis(triazole) ligands with 3,5-dinitrosalicylic acid by Yang et al. (2013) showcases the structural diversity achievable with such ligands. Though not directly involving dihydrooxazole, this research underscores the potential of similarly structured ligands in designing new materials with varied architectures (Yang, Du, Yang, Kan, & Ma, 2013).

Organic Synthesis and Mechanistic Insights

Asymmetric Synthesis : The work of Pongrácz and Kollár (2017) on the asymmetric hydroformylation of cyclic carbonates using platinum-based catalysts with chiral ligands provides insights into enantioselective synthesis methods. Although the specific dihydrooxazole compound was not used, the principles of asymmetric catalysis highlighted are relevant to exploring its synthetic applications (Pongrácz & Kollár, 2017).

Electronic Properties and OLED Applications : Yi et al. (2016) investigated electronic alterations in triazolyl-silanes, which, like dihydrooxazole derivatives, can serve as electron-transport materials in OLEDs. Their findings on manipulating electronic properties through substituents may inform similar strategies for dihydrooxazole-based compounds (Yi, Bae, Kim, Lee, Kim, Han, Son, & Kang, 2016).

Propiedades

IUPAC Name |

(4S)-4-tert-butyl-2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O2/c1-27(2,3)23-19-32-25(30-23)29(17-21-13-9-7-10-14-21,18-22-15-11-8-12-16-22)26-31-24(20-33-26)28(4,5)6/h7-16,23-24H,17-20H2,1-6H3/t23-,24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBCJHLRVUHQRT-DNQXCXABSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@H](CO4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)

![[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane](/img/structure/B6319249.png)

![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)